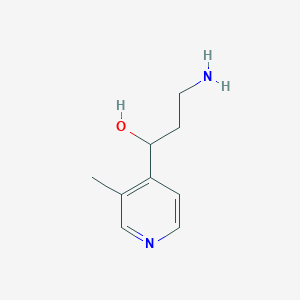
3-Benzoyl-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-4-fluoroaniline is an organic compound with the molecular formula C13H10FNO It is a derivative of aniline, where the benzoyl group is attached to the third carbon and a fluorine atom is attached to the fourth carbon of the benzene ring
Métodos De Preparación
The synthesis of 3-Benzoyl-4-fluoroaniline typically involves several steps. One common method is the nucleophilic substitution reaction, where 4-fluoroaniline reacts with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound on a larger scale.
Análisis De Reacciones Químicas
3-Benzoyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 3-hydroxy-4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Benzoyl-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in the development of fluorescent probes for biological imaging. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-4-fluoroaniline involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
3-Benzoyl-4-fluoroaniline can be compared with other similar compounds such as 4-fluoroaniline and 3-benzoylaniline. While 4-fluoroaniline is primarily used as a precursor in the synthesis of various fluorinated compounds, 3-benzoylaniline lacks the fluorine atom, which significantly alters its chemical properties and applications.
The presence of both the benzoyl and fluorine groups in this compound makes it unique, providing a combination of properties that are not found in its individual components. This uniqueness is what drives its diverse applications in scientific research.
Conclusion
This compound is a compound of great interest due to its unique chemical structure and versatile applications. From its synthesis to its various chemical reactions and applications in different fields, this compound continues to be a valuable asset in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H10FNO |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
(5-amino-2-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
Clave InChI |
STDHQJBAEFBIRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


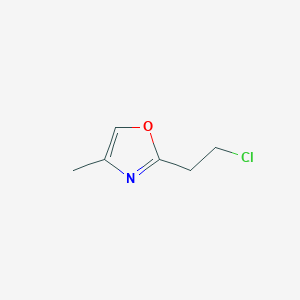
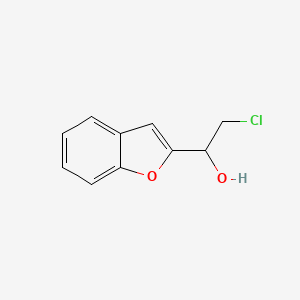
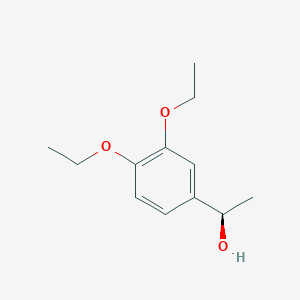
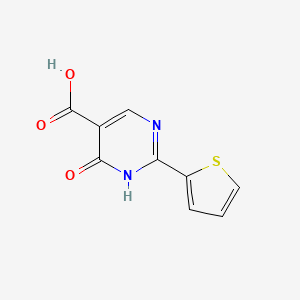
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
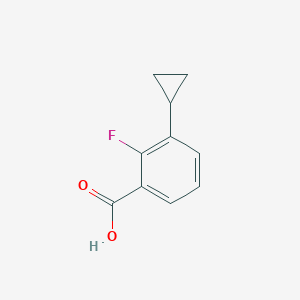
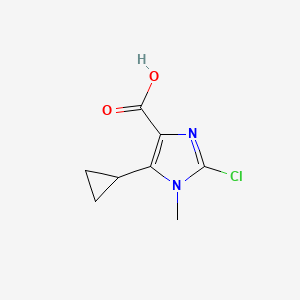
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)

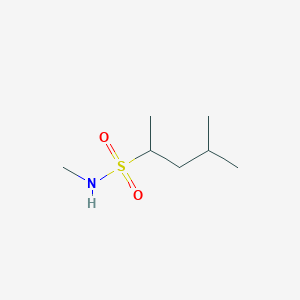
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)
